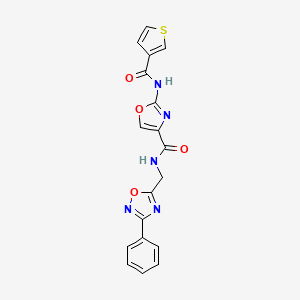

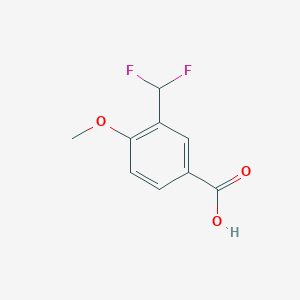

N-(4-methoxynaphthalen-1-yl)-2-phenoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

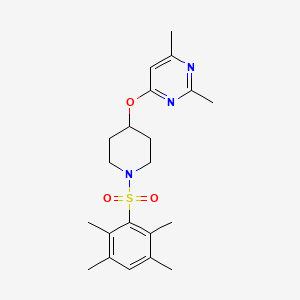

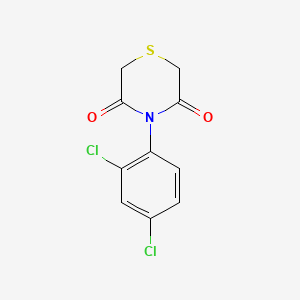

“N-(4-methoxynaphthalen-1-yl)-2-phenoxyacetamide” is likely an organic compound that contains a methoxy group (-OCH3) attached to a naphthalene ring, which is further connected to an acetamide group through a nitrogen atom . The presence of these functional groups suggests that this compound could have interesting chemical and physical properties.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the aromaticity of the naphthalene and phenyl rings, and the polar nature of the acetamide and methoxy groups could lead to interesting intermolecular interactions .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the acetamide, methoxy, and phenyl groups. For instance, the acetamide group might undergo hydrolysis, and the methoxy group could be demethylated under certain conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of polar groups like acetamide and methoxy could make it somewhat soluble in polar solvents, and the aromatic rings could allow for stacking interactions .Scientific Research Applications

High-Performance Liquid Chromatography (HPLC) Applications

N-(4-methoxynaphthalen-1-yl)-2-phenoxyacetamide and its derivatives have been utilized as fluorogenic labeling reagents in high-performance liquid chromatography (HPLC) for the determination of biologically important thiols such as glutathione, cysteine, and acetylcysteine. These compounds react selectively and rapidly with thiols to give fluorescent adducts, which can be separated and detected fluorimetrically, demonstrating applications in pharmaceutical formulations analysis (Gatti, Cavrini, Roveri, & Pinzauti, 1990; Gatti, Bousquet, Bonazzi, & Cavrini, 1996).

Pharmaceutical Chemistry and Synthesis

The compound and its structurally related counterparts have been synthesized and assessed for various pharmacological effects, such as cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. The presence of certain functional groups, like bromo and nitro groups, in these molecules has been linked to their active pharmacological profiles, indicating their potential in drug development and pharmaceutical research (Rani, Pal, Hegde, & Hashim, 2016).

Antimicrobial and Antimalarial Activities

Further extending its utility in medicinal chemistry, derivatives of this compound have been evaluated for antimicrobial activities against a broad spectrum of Gram-positive and Gram-negative bacterial strains. Notably, certain modifications, such as the addition of methoxyphenyl or ethoxyphenyl groups, have enhanced the compounds' antimalarial potential, demonstrating their versatility in addressing various health concerns (Alborz, Jarrahpour, Pournejati, Karbalaei-Heidari, Sinou, Latour, Brunel, Sharghi, Aberi, Turos, & Wojtas, 2018).

Material Science and Polymers

In material science, polymers derived from this compound and similar compounds have been synthesized and analyzed for their stereochemical properties. These macromolecules exhibit potential for applications in polymer science due to their structural configurations and the incorporation of pharmacologically active moieties, suggesting their utility in the development of new materials with specific functionalities (Román & Gallardo, 1992).

Environmental Applications

Additionally, studies on compounds structurally related to this compound have focused on environmental applications, such as the biodegradation of phthalate esters. These studies highlight the potential environmental impact and the role of microbial action in mitigating pollution caused by plasticizers and related chemicals, underscoring the compound's relevance beyond pharmaceuticals (Yang, Ren, Jia, Fan, Wang, Jiayi, Nahurira, Haisheng, & Yan, 2018).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound.

Safety and Hazards

properties

IUPAC Name |

N-(4-methoxynaphthalen-1-yl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-22-18-12-11-17(15-9-5-6-10-16(15)18)20-19(21)13-23-14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCCPKVUCQMRFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)NC(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

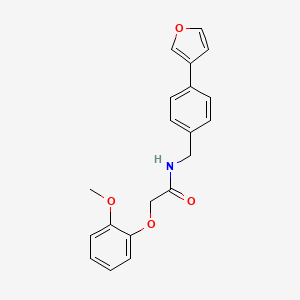

![N-[(1-Oxo-3,4-dihydro-2H-isoquinolin-7-yl)methyl]but-2-ynamide](/img/structure/B2665928.png)

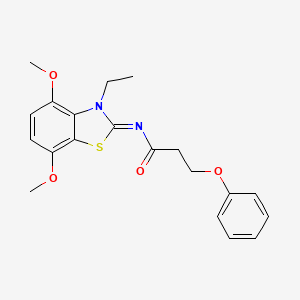

![ethyl 5-(3-methoxyphenyl)-7-methyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2665936.png)